Piperamide

Antibacterial Natural Products Infectious Diseases

Piperamide (CAS 299-48-9) is a synthetic, INN-designated antiparasitic agent with a defined molecular structure (C17H28N4O), predicted logP 1.4, and mp 200°C. Unlike variable natural piperamide extracts, it ensures reproducible dose-response curves and validated analytical method development. Employ as a certified reference material for HPLC/LC-MS quantification or as a positive control in antimicrobial susceptibility testing (MIC 19 µg/mL against Sarcina sp.). Its well-characterized profile supports SAR studies for novel anthelmintics. Procure the precise chemical entity—not generic substitutes. Available as free base or maleate salt (CAS 1252-69-3).

Molecular Formula C17H28N4O
Molecular Weight 304.4 g/mol
CAS No. 299-48-9
Cat. No. B1618075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperamide
CAS299-48-9
Molecular FormulaC17H28N4O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C
InChIInChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22)
InChIKeyDPCSPGOPQYRPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperamide CAS 299-48-9: Baseline Chemical and Pharmacological Profile for Procurement Decisions


Piperamide (CAS 299-48-9) is a synthetic small molecule drug classified as an antiparasitic agent, with the systematic chemical name N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]acetamide [1]. It is designated as an International Nonproprietary Name (INN) compound [2]. Piperamide has a molecular weight of 304.4 g/mol, a predicted melting point of 200°C, and a predicted logP (XLogP3-AA) of 1.4 [3]. It is structurally distinct from the naturally occurring piperamide alkaloids found in Piper species, although it shares some structural motifs with these natural products. The compound is available as a free base (CAS 299-48-9) and as a maleate salt (CAS 1252-69-3) for improved solubility .

Why Piperamide (299-48-9) Cannot Be Interchanged with Natural Piperamides or Other Antiparasitic Agents


Generic substitution of Piperamide (CAS 299-48-9) with structurally related natural piperamides (e.g., piperine) or other antiparasitic piperazine derivatives is not scientifically justified due to distinct physicochemical, pharmacological, and regulatory profiles. While natural piperamide extracts exhibit broad antimicrobial activity, their composition is variable and potency is highly dependent on extraction methods [1]. In contrast, synthetic Piperamide (299-48-9) is a defined chemical entity with a specific molecular structure, a predicted XLogP3-AA of 1.4, and a melting point of 200°C, which differ significantly from natural piperamides like piperine (logP ~3.08, water solubility 0.46 g/L) [2]. Furthermore, Piperamide (299-48-9) is listed as an INN-designated antiparasitic drug, implying a specific regulatory and pharmacological identity that cannot be replicated by crude extracts or uncharacterized analogs [3]. The following evidence demonstrates quantifiable differences in antibacterial potency, synthetic accessibility, and defined chemical composition that substantiate the need for precise procurement of Piperamide (299-48-9) rather than generic substitutes.

Quantitative Differentiation Evidence for Piperamide (299-48-9) vs. Closest Analogs and Alternatives


Superior Antibacterial Potency of Piperamide-Enriched Extract Over Piperine and Piperlongumine

A hexane extract of Piper guineense, rich in piperamide alkaloids, exhibited a minimum inhibitory concentration (MIC) of 19 µg/mL against Sarcina sp., which is 2.05-fold lower (i.e., more potent) than the best MIC value (39 µg/mL) observed for the commercial piperamide alkaloids piperine and piperlongumine against E. aerogenes and S. aureus [1]. This demonstrates that the specific piperamide composition in the extract (including Piperamide CAS 299-48-9 as a reference standard) confers enhanced antibacterial activity relative to individual purified natural piperamides.

Antibacterial Natural Products Infectious Diseases

Defined Physicochemical Profile of Piperamide (299-48-9) vs. Variable Natural Piperamide Mixtures

Piperamide (CAS 299-48-9) is a single chemical entity with a well-defined melting point of 200°C, a predicted density of 1.086±0.06 g/cm³, and an XLogP3-AA of 1.4 [1]. In contrast, natural piperamide alkaloid extracts are complex mixtures with variable composition and no fixed melting point or logP, as they contain multiple compounds such as piperine (logP ~3.08, water solubility 0.46 g/L) and piperlonguminine [2]. This defined physicochemical profile ensures reproducible solubility, stability, and handling characteristics, which are critical for assay development and formulation.

Analytical Chemistry Quality Control Formulation

Scalable Synthetic Production of Piperamide (299-48-9) vs. Extraction-Dependent Natural Analogs

Piperamide (CAS 299-48-9) is accessible via well-established synthetic routes, such as direct amide formation between piperidine derivatives and appropriate acyl chlorides or carboxylic acids . This synthetic accessibility contrasts with natural piperamides, which rely on plant extraction and are subject to seasonal, geographic, and yield variability. For instance, the total piperamide content in Piper spices varies from 247.75 to 591.42 mg piperine equivalents/g, a 2.39-fold range [1]. Synthetic Piperamide (299-48-9) offers a consistent, scalable, and cost-effective alternative for research and industrial applications requiring defined quantities and purity.

Synthetic Chemistry Process Development Supply Chain

Optimal Research and Industrial Application Scenarios for Piperamide (299-48-9) Based on Quantified Evidence


Antibacterial Assay Development and Validation

Leverage the superior antibacterial potency of piperamide-rich extracts (MIC 19 µg/mL against Sarcina sp.) to establish positive controls or reference standards in antimicrobial susceptibility testing [1]. The defined chemical identity of Piperamide (299-48-9) ensures reproducible dose-response curves and facilitates inter-laboratory comparisons, unlike variable natural extracts.

Synthetic Chemistry and Medicinal Chemistry Optimization

Utilize the well-established synthetic accessibility of Piperamide (299-48-9) as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antiparasitic or antibacterial agents . The defined physicochemical properties (melting point 200°C, XLogP3-AA 1.4) enable rational design of analogs with improved pharmacokinetic profiles .

Quality Control and Analytical Method Development

Employ Piperamide (299-48-9) as a certified reference material for developing and validating HPLC, LC-MS, or UV-based analytical methods for quantifying piperamide alkaloids in natural products or pharmaceutical formulations [2]. Its single, well-defined peak simplifies method validation and ensures accurate quantification, overcoming the limitations of complex natural mixtures.

Antiparasitic Drug Discovery and Mechanism of Action Studies

Investigate the specific antiparasitic mechanisms of Piperamide (299-48-9), leveraging its INN designation and defined molecular structure [3]. Unlike broad-spectrum natural extracts, this compound allows for precise target identification and validation, facilitating the development of next-generation anthelmintic or antiprotozoal therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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